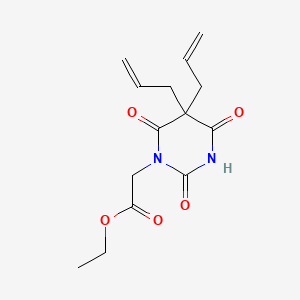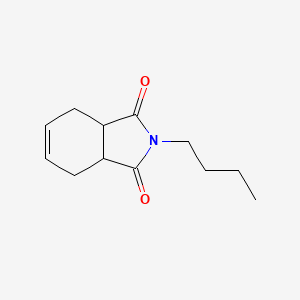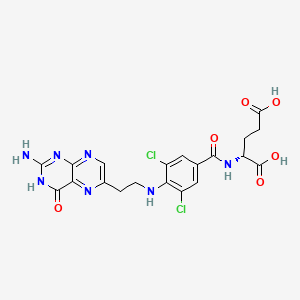
D-Glutamic acid, N-(4-((2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethyl)amino)-3,5-dichlorobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring, an ethylamino group, and a dichlorobenzoyl moiety. Its unique configuration makes it a subject of interest in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID involves multiple steps, starting with the preparation of the pteridine ring system. This is typically achieved through a series of condensation reactions involving appropriate precursors. The ethylamino group is introduced via nucleophilic substitution, followed by the attachment of the dichlorobenzoyl moiety through acylation reactions. The final step involves the coupling of the intermediate with pentanedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorobenzoyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
Scientific Research Applications
(2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to conformational changes that modulate their activity. This can result in the activation or inhibition of biochemical pathways, ultimately exerting its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives and dichlorobenzoyl-containing molecules. Examples are:
Dichloroaniline: A simpler compound with similar dichlorobenzoyl moiety.
Pteridine derivatives: Compounds with similar pteridine ring systems.
Uniqueness
The uniqueness of (2R)-2-[[4-[2-(2-AMINO-4-OXO-1H-PTERIDIN-6-YL)ETHYLAMINO]-3,5-DICHLORO-BENZOYL]AMINO]PENTANEDIOIC ACID lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51865-65-7 |
|---|---|
Molecular Formula |
C20H19Cl2N7O6 |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
(2R)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]-3,5-dichlorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19Cl2N7O6/c21-10-5-8(17(32)27-12(19(34)35)1-2-13(30)31)6-11(22)14(10)24-4-3-9-7-25-16-15(26-9)18(33)29-20(23)28-16/h5-7,12,24H,1-4H2,(H,27,32)(H,30,31)(H,34,35)(H3,23,25,28,29,33)/t12-/m1/s1 |
InChI Key |
LUACTCWCHAJXRX-GFCCVEGCSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
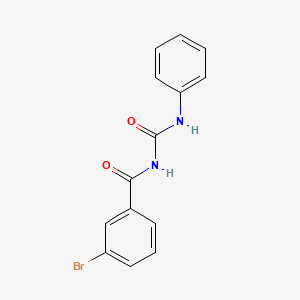
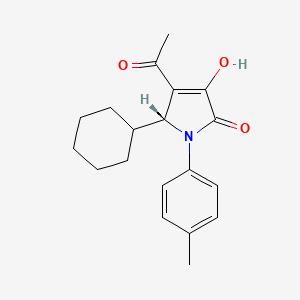

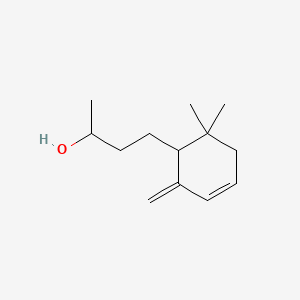
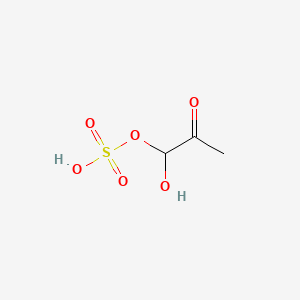
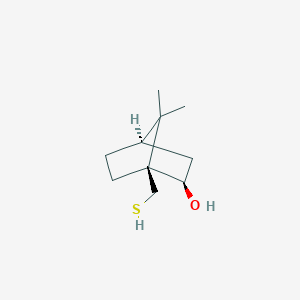
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)

